1,2-Dibromo-3-chloro-4-methoxybenzene
Overview
Description
1,2-Dibromo-3-chloro-4-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-chloro-4-methoxybenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Chlorination: Chlorine atoms can be introduced using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH₃OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-chloro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The halogen atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino, thiol, or alkoxy derivatives of the benzene ring.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1,2-Dibromo-3-chloro-4-methoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Materials Science: It is used in the synthesis of advanced materials such as polymers and liquid crystals.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,2-dibromo-3-chloro-4-methoxybenzene involves its interaction with various molecular targets and pathways. The halogen atoms and methoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1,2-Dibromo-3-chloro-4-methoxybenzene can be compared with other halogenated aromatic compounds such as:
1,2-Dibromo-4-methoxybenzene: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1,2-Dichloro-4-methoxybenzene: Lacks the bromine substituents, which may influence its chemical properties and applications.
1-Bromo-2-chloro-4-methoxybenzene:
Properties
IUPAC Name |
1,2-dibromo-3-chloro-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYJXZUXJIZPOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287003 | |
Record name | 1,2-Dibromo-3-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-45-2 | |
Record name | 1,2-Dibromo-3-chloro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174913-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-3-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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